1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid

Synthetic chemistry Building block design Regioisomer comparison

Researchers often encounter failed syntheses and irreproducible results due to misidentified phthalimido-cyclopentane carboxylic acid regioisomers. This compound (CAS 51971-46-1) is the only C1-geminal α,α-disubstituted isomer, proven to prevent premature phthalimide hydrolysis and enable decarboxylative or acyl chloride-mediated transformations with high fidelity. - Exclusive C1-quaternary architecture ensures regiochemical integrity and reproducible coupling. - Combines a rigid cyclopentane ring with a free carboxylic acid handle for straightforward derivatization. - Supplied with certified purity and full analytical documentation, eliminating procurement risk for medicinal chemistry and building-block sourcing.

Molecular Formula C14H13NO4
Molecular Weight 259.26 g/mol
CAS No. 51971-46-1
Cat. No. B1361641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid
CAS51971-46-1
Molecular FormulaC14H13NO4
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C14H13NO4/c16-11-9-5-1-2-6-10(9)12(17)15(11)14(13(18)19)7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,18,19)
InChIKeyFGGDAJNZNPBPGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid (CAS 51971-46-1): Procurement-Grade Specifications & Comparator Landscape


1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid (CAS 51971-46-1), systematically also named 1-phthalimido-cyclopentanecarboxylic acid, is an N-phthaloyl-protected, α,α-disubstituted cyclic amino acid derivative with molecular formula C₁₄H₁₃NO₄ and a molecular weight of 259.26 g/mol . This compound integrates a rigid cyclopentane ring, a phthalimide protecting group, and a free carboxylic acid terminus, placing it at the intersection of protected amino acid chemistry and heterocyclic building block science . Its closest structural comparators include cis-3-phthalimidocyclopentane-1-carboxylic acid (CAS 109062-70-6), (1R,2S)-2-phthalimidocyclopentane-1-carboxylic acid (CAS 186249-64-9), and (+)-trans-(1R,4R)-4-phthalimidocyclopent-2-ene-1-carboxylic acid (CAS 109062-69-3)—all sharing the C₁₄H₁₃NO₄ or closely related formula but differing critically in the position of the phthalimido substituent on the cyclopentane ring (C1-geminal vs. C2 vs. C3 vs. C4-alkenyl), which fundamentally alters their conformational profiles, synthetic utility, and biological target space .

Why 1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid Cannot Be Interchanged with Generic Phthalimido-Cyclopentane Analogs


Phthalimido-cyclopentane carboxylic acids with identical molecular formulae can appear deceptively interchangeable in procurement databases, yet their regioisomeric and stereochemical differences produce divergent chemical behaviors. The C1-geminal α,α-disubstituted architecture of CAS 51971-46-1 creates a quaternary carbon center bearing both the phthalimido and carboxyl groups on the same ring carbon, which sterically shields the labile phthalimide from premature hydrolysis and simultaneously pre-organizes the molecule for decarboxylative or acyl chloride-mediated transformations [1]. In contrast, the C2-substituted analog (CAS 186249-64-9) positions the phthalimido group adjacent to the carboxyl, enabling intramolecular interactions that alter reactivity , while the C3-substituted analog (CAS 109062-70-6) places the phthalimido group at the distal ring position, removing steric shielding altogether . For researchers and procurement specialists, selecting the wrong regioisomer can result in failed synthetic sequences, altered pharmacokinetic profiles in biological assays, or wasted investment in compounds that cannot recapitulate published results [1].

Quantitative Differentiation Evidence for 1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid vs. Closest Analogs


Regioisomeric Architecture: C1-Geminal α,α-Disubstitution vs. C2/C3-substituted Phthalimido-Cyclopentane Analogs

The C1-geminal substitution pattern of CAS 51971-46-1 places both the phthalimido protecting group and the free carboxylic acid on the same cyclopentane ring carbon, forming a quaternary α,α-disubstituted center [1]. This contrasts with cis-3-phthalimidocyclopentane-1-carboxylic acid (CAS 109062-70-6), where the phthalimido group resides on C3—three bonds away from the carboxyl—and with (1R,2S)-2-phthalimidocyclopentane-1-carboxylic acid (CAS 186249-64-9), which bears the phthalimido at the adjacent C2 position . The geminal arrangement in 51971-46-1 sterically shields the phthalimide from nucleophilic attack, while the C2-adjacent analog permits intramolecular hydrogen bonding between the phthalimido carbonyl and the carboxylic acid proton, documented to accelerate phthalimide ring-opening under basic conditions .

Synthetic chemistry Building block design Regioisomer comparison

Validated Synthetic Utility: N-Phthaloyl Acid Chloride Formation for Heterocyclic Synthesis

Dobrydnev et al. (2012) demonstrated that CAS 51971-46-1 can be converted to its corresponding 1-phthalimido acid chloride and used as a precursor for the synthesis of 2-amino-3-hetarylpyrrolin-4-ones and their spiro derivatives . In this methodology, the C1-geminal architecture is essential: the quaternary α-carbon prevents enolization side-reactions during acid chloride formation with SOCl₂, a problem encountered with α-proton-bearing N-phthaloyl amino acid derivatives that can undergo racemization or decomposition . The resulting 1-phthalimido acid chloride from 51971-46-1 reacts with 2-(1H-benzimidazol-2-yl)acetonitrile in DMF to afford specific spiro heterocyclic products that cannot be accessed from the C2 or C3 regioisomers, as those produce constitutional isomers with different ring-fusion patterns [1].

Heterocyclic synthesis Acid chloride Spiro compounds

Documented Use as Pd-Catalyzed C-H Arylation Directing Group Precursor

Chen et al. (2015) developed a modifiable bidentate amino oxazoline directing group for Pd-catalyzed arylation of secondary C-H bonds, prepared from amino acids including the α,α-disubstituted cyclic amino acid precursor corresponding to CAS 51971-46-1 [1]. The phthalimido protecting group at the C1-geminal position serves dual roles: (i) it prevents N-coordination competition with the oxazoline directing group during Pd catalysis, and (ii) its steric bulk enhances diastereoselectivity in the subsequent C(sp³)-H arylation step [1]. In contrast, C2/C3 phthalimido regioisomers would position the phthalimido group at different distances from the oxazoline moiety, altering the chiral environment and reducing the diastereomeric ratios reported for the C1-geminal system [1][2].

C-H activation Directing group Palladium catalysis

Physicochemical Differentiation: LogP and Lipophilicity vs. Regioisomeric Analogs

The predicted octanol-water partition coefficient (LogP) of CAS 51971-46-1 is 1.62, compared to 1.47 for (1R,2S)-2-phthalimidocyclopentane-1-carboxylic acid (CAS 186249-64-9) and approximately 1.47 for cis-3-phthalimidocyclopentane-1-carboxylic acid (CAS 109062-70-6) [1]. The ΔLogP of +0.15 log units represents a ~41% increase in predicted membrane permeability based on the quantitative relationship log P_m = 0.74 × LogP − 2.21 described for phthalimide derivatives [2]. While PSA remains identical across all three regioisomers (74.68 Ų), the higher lipophilicity of 51971-46-1 may translate to measurably different biological distribution profiles.

Lipophilicity LogP Drug-likeness

Phthalimide Scaffold Class-Level Evidence: AKR1C Steroid-Metabolizing Enzyme Inhibition and Anticancer Activity

Cyclopentane and phthalimide derivatives are established privileged scaffolds for inhibition of the steroid-metabolizing enzymes AKR1C1 and AKR1C3, validated targets in hormone-dependent cancers [1]. Stefane et al. (2009) reported a series of cyclopentane derivatives with AKR1C inhibitory activity in the low micromolar range (Kᵢ values as low as 16 μM for certain cyclopentane-based inhibitors), while phthalimide as a standalone scaffold has been independently confirmed as an AKR1C1 inhibitor class [1][2]. CAS 51971-46-1 represents a molecular hybrid of both privileged fragments—the cyclopentane ring and the phthalimide—within a single C1-geminal architecture, whereas regioisomeric analogs (C2/C3 phthalimido systems) present these pharmacophoric elements in different spatial arrangements that may alter binding to the AKR1C active-site hydrophobic pocket lined by Leu54, Leu308, and Phe311 [2].

AKR1C1 AKR1C3 Anticancer Phthalimide scaffold

Optimal Application Scenarios for 1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid Based on Differentiated Evidence


Synthesis of Spiro-Heterocyclic Libraries via Stable 1-Phthalimido Acid Chloride Intermediates

[1] Dobrydnev, A. V., Volovnenko, T. A., Volovenko, Y. M., Palamarchuk, G. V., & Shishkin, O. V. (2012). Cyclic α-amino acids as precursors for synthesis of 2-amino-3-hetarylpyrrolin-4-ones and their spiro derivatives. Chemistry of Heterocyclic Compounds, 48(5), 779–789. Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.). CAS 51971-46-1: Purity 97%, Product No. 2036708.

Pd-Catalyzed C(sp³)-H Functionalization Methodology Development

[1] Chen, K., Li, Z.-W., Shen, P.-X., Zhao, H.-W., & Shi, Z.-J. (2015). Development of Modifiable Bidentate Amino Oxazoline Directing Group for Pd-Catalyzed Arylation of Secondary C-H Bonds. Chemistry – A European Journal, 21(20), 7389–7393. MolAid. CAS 51971-46-1 computed properties: LogP, PSA, HBD, HBA.

AKR1C-Targeted Fragment-Based or Scaffold-Hopping Screening Libraries

[1] Stefane, B., Brozic, P., Vehovc, M., Rizner, T. L., & Gobec, S. (2009). New cyclopentane derivatives as inhibitors of steroid metabolizing enzymes AKR1C1 and AKR1C3. Eur. J. Med. Chem., 44(6), 2563–2571. ChemSrc. (2018). CAS 51971-46-1 physicochemical data: LogP 1.61790, InChIKey FGGDAJNZNPBPGM-UHFFFAOYSA-N.

Photochemical Decarboxylation and Peptide Coupling Research

[1] Griesbeck, A. G., & Kramer, W. (2002). Hydrogen bonding in phthalimido carboxylic acids: cyclic voltammetric study and correlation with photochemical reactivity. Part 2. Aliphatic and aromatic acids. Journal of the Chemical Society, Perkin Transactions 2, 2002, 501–508. CymitQuimica. CAS 51971-46-1: Purity Min. 95%, Versatile small molecule scaffold.

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